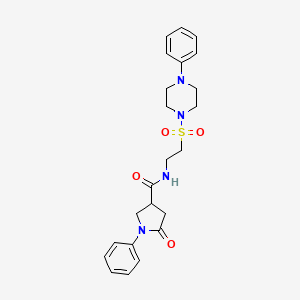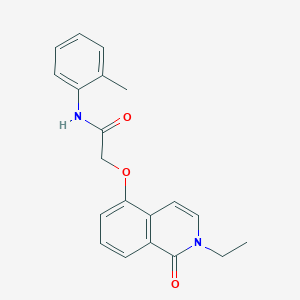
2-(2-ethyl-1-oxoisoquinolin-5-yl)oxy-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethyl-1-oxoisoquinolin-5-yl)oxy-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Design and Synthesis for Therapeutic Applications : Similar compounds have been synthesized and investigated for their analgesic, anti-inflammatory, and antimicrobial activities. For instance, quinazolinone derivatives demonstrate significant analgesic and anti-inflammatory properties, suggesting potential therapeutic applications in pain and inflammatory conditions (Alagarsamy et al., 2015). Another study focused on the synthesis of quinazolinone-based derivatives, highlighting their inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, indicating potential use in cancer therapy (Riadi et al., 2021).
Antimicrobial and Antifungal Agents
Development of Antimicrobial Agents : Research on 1,3,4-oxadiazole compounds, which share a core structural similarity with the compound , showed antimicrobial and hemolytic activities. These compounds were effective against a range of microbial species, suggesting their potential as antimicrobial agents (Gul et al., 2017).
Anticancer Research
Investigations into Anticancer Properties : The synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation against various cancer cell lines revealed that some compounds exhibited moderate to high antitumor activities. This indicates the potential for developing new anticancer agents based on similar chemical frameworks (Fang et al., 2016).
Structural and Chemical Analysis
Chemical Structure and Reactivity Studies : The chemical structure and reactivity of similar compounds have been analyzed, providing a foundation for understanding the molecular interactions and properties of these molecules. For instance, studies on the crystal structure and Hirshfeld surface analysis offer insights into the molecular geometry and potential intermolecular interactions (Baba et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-ethyl-1-oxoisoquinolin-5-yl)oxy-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-22-12-11-15-16(20(22)24)8-6-10-18(15)25-13-19(23)21-17-9-5-4-7-14(17)2/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKGWHMWRJPCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

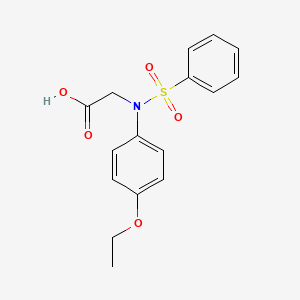
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2653828.png)

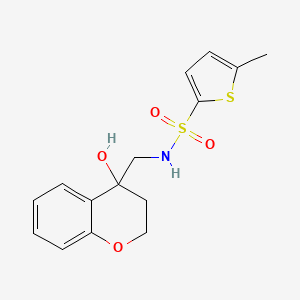
![6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2653831.png)
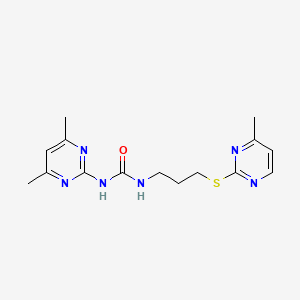
![(1R,5S,6S,7R)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2653833.png)
![(3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol](/img/structure/B2653837.png)
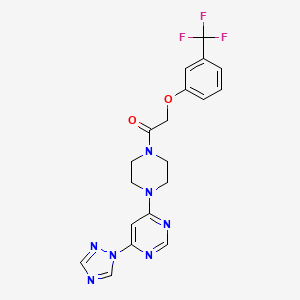
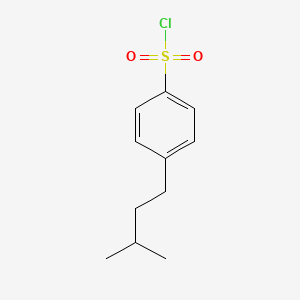
![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-fluorophenyl)acetate](/img/structure/B2653845.png)

